N-Desmethyl selumetinib is derived from the metabolism of selumetinib, which is primarily metabolized in the liver. The metabolic pathway involves several enzymatic processes, including N-demethylation, which transforms selumetinib into its active metabolite, N-desmethyl selumetinib. This compound is also noted for its presence in various biological fluids following the administration of selumetinib.
N-Desmethyl selumetinib falls under the category of pharmaceutical metabolites. It is classified as a small molecule and is part of the class of compounds known as benzodiazoles, which are characterized by their fused ring structure that includes a benzene ring and a diazole ring.
The synthesis of N-desmethyl selumetinib occurs through metabolic processes rather than traditional synthetic routes. The primary method involves the enzymatic action of cytochrome P450 enzymes, particularly CYP1A2, which catalyzes the N-demethylation of selumetinib.
The metabolic conversion can be summarized as follows:
The molecular formula for N-desmethyl selumetinib is . Its structure can be represented by various notations:
The average molecular weight of N-desmethyl selumetinib is approximately 443.66 g/mol. The compound exhibits complex structural features that contribute to its biological activity.
N-desmethyl selumetinib participates in various biochemical reactions primarily as a substrate for further metabolic transformations. Key reactions include:
The metabolic pathway can be detailed as follows:
N-desmethyl selumetinib exerts its pharmacological effects by inhibiting MEK1 and MEK2, key components in the mitogen-activated protein kinase signaling pathway. This inhibition leads to decreased cell proliferation and survival in cancer cells.
Research indicates that N-desmethyl selumetinib possesses 3 to 5 times greater potency for MEK1 inhibition compared to its parent compound, selumetinib. This enhanced activity underscores its potential role in therapeutic applications against tumors driven by aberrant MEK signaling.
Relevant analyses indicate that N-desmethyl selumetinib maintains stability across a range of conditions suitable for pharmaceutical applications.
N-desmethyl selumetinib is primarily studied for its role as an active metabolite of selumetinib in cancer therapy. Its applications include:
N-Desmethyl selumetinib is primarily generated via cytochrome P450 (CYP450)-mediated oxidative metabolism of selumetinib, a mitogen-activated protein kinase kinase (MEK) inhibitor. In vitro studies using human liver microsomes identify CYP1A2 and CYP2C19 as the dominant isoforms responsible for N-demethylation, with minor contributions from CYP3A4 [3] [4]. The reaction involves oxidative cleavage of the methyl group attached to the benzimidazole nitrogen, forming formaldehyde as a byproduct and yielding the primary amine derivative, N-Desmethyl selumetinib [9].
Chemoenzymatic approaches utilize recombinant CYP450 enzymes expressed in bacterial or insect cell systems to achieve scalable production. Optimization studies focus on reaction parameters including:
Reaction yields typically reach 15-22% under optimized conditions, with the primary challenge being competing metabolic pathways (e.g., hydroxylation, glucuronidation) [4]. Purification employs preparative high-performance liquid chromatography with trifluoroacetic acid/acetonitrile mobile phases, achieving >98% chemical purity confirmed by nuclear magnetic resonance spectroscopy [8].
Metabolic engineering strategies aim to enhance the biosynthesis efficiency of N-Desmethyl selumetinib through three primary approaches:
Engineered hepatocyte co-cultures: Primary human hepatocytes transduced with adenoviral vectors overexpressing CYP1A2/CYP2C19 demonstrate 3.5-fold increased production rates compared to wild-type cells. Co-culturing with stromal cells prolongs metabolic activity to 14 days [3] [5].
Reconstituted enzyme systems: Purified CYP1A2 + CYP reductase embedded in nanodiscs with phosphatidylcholine lipids maintain catalytic activity for >72 hours. This system yields 180 ± 25 nmol N-Desmethyl selumetinib per nmol CYP450, outperforming microsomal preparations by 40% [4].
Whole-cell biocatalysis in E. coli: Co-expression of human CYP2C19 with Bacillus megaterium cytochrome P450 reductase in BL21(DE3) strains generates 85 mg/L N-Desmethyl selumetinib from selumetinib substrate. Glycerol-fed batch fermentation improves yield 2.8-fold over shake-flask cultures [9].
A critical advancement involves directed evolution of CYP2C19 to enhance catalytic efficiency (kcat/Km). After four rounds of mutagenesis, variant F136L/A330V exhibits 220% increased conversion rate and reduced formation of the inactive hydroxylated byproduct [4].
Structural elucidation of N-Desmethyl selumetinib employs orthogonal mass spectrometry techniques:
High-Resolution Mass Spectrometry (HRMS):
Tandem Mass Spectrometry (MS/MS):
Multidimensional NMR:
Robust quantification of N-Desmethyl selumetinib in complex biological samples requires selective sample preparation and chromatographic separation:
Sample Preparation:
Chromatographic Separation:
Mass Spectrometric Detection:
Table 1: Validation Parameters for N-Desmethyl Selumetinib Quantification in Human Plasma
Parameter | Value | Acceptance Criteria |
---|---|---|
Linear Range | 1-500 ng/mL | R² > 0.995 |
LLOQ | 1 ng/mL (CV 8.2%) | CV ≤ 20%, Accuracy 85-115% |
Intra-day Accuracy | 97.4-102.6% | 85-115% |
Intra-day Precision | 4.1-8.9% CV | ≤15% |
Extraction Recovery | 92.7 ± 5.4% | Consistent >70% |
Matrix Effect | 94.2-106.3% (CV < 6%) | 85-115%, CV ≤ 15% |
Stability (24h RT) | 98.5% remaining | >85% |
Validation studies demonstrate sensitivity down to 1 ng/mL in plasma and 2.5 ng/g in tissue homogenates, with precision (CV) <10% across quality control levels. Critical challenges include:
Recent advancements incorporate turbulent flow chromatography for direct injection of plasma samples, reducing processing time by 60% while maintaining sensitivity [10]. This approach facilitates high-throughput analysis essential for clinical pharmacokinetic studies and metabolic profiling.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9